Cobalt(2+),diformate,dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

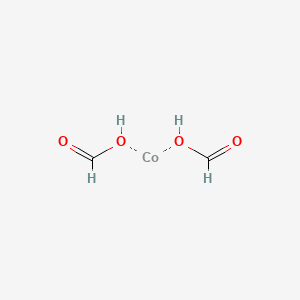

Cobalt(2+) diformate dihydrate, with the chemical formula (HCOO)₂Co·2H₂O and molecular weight 184.9 g/mol, is a coordination compound comprising cobalt(II) ions, formate ligands, and two water molecules of crystallization. Its CAS registry number is 6424-20-0 . Structurally, it features two distinct octahedral Co(II) sites in Oh symmetry, one of which exhibits a tetragonal distortion due to ligand-field effects . The compound appears as a red crystalline powder with a density of ~2.13 g/cm³ and a melting point estimated at 140°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt formate can be synthesized by adding cobalt nitrate and phytic acid to a mixture of water, methanol, and dimethyl formamide. The solution is then heated to 100°C for about 24 hours, resulting in the formation of red crystalline cobalt formate .

Industrial Production Methods: In industrial settings, cobalt formate is often produced through the thermal decomposition of cobalt formate dihydrate under an inert atmosphere. This process involves heating the compound to 380°C for four hours under a high-purity nitrogen stream, yielding uniformly distributed cobalt nanoparticles on an alumina surface .

Chemical Reactions Analysis

Types of Reactions: Cobalt formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cobalt formate can be oxidized to form cobalt oxide (Co₃O₄) when heated in the presence of oxygen.

Reduction: The compound can be reduced to metallic cobalt using hydrogen or carbon monoxide as reducing agents.

Substitution: Cobalt formate can react with other metal salts to form different metal formates.

Major Products Formed:

Oxidation: Cobalt oxide (Co₃O₄)

Reduction: Metallic cobalt

Substitution: Various metal formates

Scientific Research Applications

Chemical Properties and Structure

Cobalt(II) diformate dihydrate is characterized by its coordination number of 6, indicating that the cobalt ion is surrounded by six ligands in its complex structure. The compound is soluble in water and exhibits interesting thermal properties, which are crucial for its applications in catalysis and material synthesis .

Catalytic Applications

Cobalt(II) diformate dihydrate serves as a catalyst in several chemical reactions. Its ability to facilitate redox reactions makes it valuable in organic synthesis. For instance, cobalt complexes are often used in the oxidation of alcohols to aldehydes or ketones, leveraging the redox properties of cobalt ions .

Case Study: Oxidation Reactions

In a recent study, cobalt(II) diformate was employed to catalyze the oxidation of primary alcohols to aldehydes under mild conditions. The results demonstrated high selectivity and yield, showcasing the compound's effectiveness as a catalyst in organic transformations .

Magnetic Materials

Cobalt(II) diformate dihydrate has been investigated for its magnetic properties. Research indicates that this compound can exhibit interesting magnetic behaviors when incorporated into materials for data storage and spintronic applications.

Case Study: Magnetic Structure Analysis

The compound's properties make it suitable for applications in nanotechnology, particularly as a precursor for cobalt oxide nanoparticles. These nanoparticles have potential uses in catalysis, energy storage, and environmental remediation.

Case Study: Nanoparticle Synthesis

Research has shown that cobalt(II) diformate dihydrate can be thermally decomposed to produce cobalt oxide nanoparticles with controlled size and morphology. These nanoparticles exhibit enhanced catalytic activity compared to bulk materials, making them ideal candidates for various catalytic applications .

Environmental Applications

Cobalt(II) diformate dihydrate has also been explored for its potential use in environmental remediation processes. Its ability to participate in redox reactions can be harnessed for the degradation of pollutants.

Case Study: Pollutant Degradation

Studies have demonstrated that cobalt(II) diformate can effectively catalyze the degradation of organic pollutants in aqueous solutions, highlighting its potential role in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of cobalt formate involves its ability to release cobalt ions in vivo. These ions can interact with various molecular targets and pathways, leading to a range of biological effects. For example, cobalt ions can induce oxidative stress by generating reactive oxygen species, which can damage cellular components . Additionally, cobalt ions can interfere with cellular signaling pathways, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Cobalt Carboxylates

Cobalt(II) Diacetate

- Formula : Co(CH₃COO)₂·xH₂O (commonly tetrahydrate).

- Structure : Less hydrated than cobalt diformate, with coordination likely resembling octahedral geometry but lacking the tetragonal distortion observed in diformate .

- Properties : Higher solubility in polar solvents compared to diformate due to acetate’s stronger ligand field.

- Applications : Used as a precursor in catalysis and pigment production.

Cobalt(II) Oxalate Dihydrate

- Formula : CoC₂O₄·2H₂O.

- Molecular Weight : 182.98 g/mol .

- Structure : Features oxalate (C₂O₄²⁻) ligands, which form robust coordination networks. Cobalt centers are typically six-coordinate, similar to diformate .

- Properties : Low solubility in water; thermally stable up to 400°C.

- Applications : Critical in lithium-ion battery manufacturing and ceramics due to its thermal stability .

Cobalt(II) Nitrobenzoate Complex

- Example: [Co(H₂O)₄(p-NO₂C₆H₄COO)₂]·2H₂O.

- Properties : Exhibits DNA-binding capabilities, highlighting the role of nitro-functionalized ligands in modulating bioactivity .

- Contrast : Unlike diformate, nitrobenzoate ligands enhance electronic interactions, enabling applications in biochemical studies .

Transition Metal Formate Dihydrates

Nickel(II) Formate Dihydrate

- Formula : Ni(HCOO)₂·2H₂O.

- Structure : Likely octahedral coordination, analogous to cobalt diformate.

- Properties: PubChem CID 12598460; used in electroplating and catalysis. Limited solubility data available .

Manganese(II) Formate Dihydrate

- Formula : Mn(HCOO)₂·2H₂O.

- Hazards : Classified as acutely toxic (H301), stricter than cobalt diformate’s general industrial precautions .

- Applications : Industrial catalyst precursor, though less studied than cobalt analogues.

Other Cobalt Salts

Cobalt(II) Chloride Hexahydrate

- Formula : CoCl₂·6H₂O.

- Molecular Weight : 237.92 g/mol .

- Properties : Highly hygroscopic; transforms from blue to pink upon hydration.

- Applications : Humidity sensors, contrast agent in electrochemistry .

Cobalt(II) Sulfate

- Formula : CoSO₄·xH₂O (commonly heptahydrate).

- Properties : High solubility in water; used in electroplating and animal feed supplements .

- Contrast : Sulfate’s strong oxidizing nature contrasts with formate’s reducing properties.

Research Findings and Implications

- Structural Insights : Cobalt diformate’s tetragonal distortion distinguishes it from simpler carboxylates like cobalt diacetate, impacting its magnetic and catalytic behavior .

- Ligand Effects : Formate’s small size and strong field strength enhance metal-ligand bonding compared to bulkier carboxylates (e.g., benzoate), influencing solubility and reactivity .

- Hydration Role : The dihydrate structure stabilizes the cobalt center, whereas anhydrous or higher-hydrate forms (e.g., CoCl₂·6H₂O) exhibit divergent physicochemical properties .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for cobalt(2+), diformate, dihydrate?

- Methodology :

- Precipitation : React cobalt(II) hydroxide or carbonate with formic acid in aqueous solution under controlled pH (4–6) and temperature (60–80°C). Monitor stoichiometry to avoid excess acid, which may lead to byproducts.

- Crystallization : Slow evaporation at room temperature yields dihydrate crystals. Use vacuum filtration to isolate the product, followed by washing with ethanol to remove residual formic acid .

- Purity Verification : Conduct elemental analysis (ICP-OES for Co²⁺ content) and FT-IR spectroscopy to confirm formate ligand coordination.

Q. How can researchers characterize the crystal structure and thermal stability of this compound?

- Methodology :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) reduce thermal motion artifacts .

- Thermal Analysis : Perform TGA/DSC under nitrogen to study dehydration (e.g., dihydrate → anhydrous form at ~100–150°C) and decomposition pathways (e.g., formate ligand oxidation above 200°C). Compare with analogous cobalt salts like cobalt oxalate dihydrate .

Q. What safety protocols are critical for handling cobalt(2+), diformate, dihydrate?

- Methodology :

- Exposure Mitigation : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Waste Disposal : Neutralize acidic residues with calcium carbonate before disposal. Follow GHS guidelines for cobalt compounds, which are classified as potential carcinogens (Group 2B) .

Q. How can solubility in aqueous and organic solvents be determined experimentally?

- Methodology :

- Gravimetric Analysis : Saturate solvents (e.g., water, ethanol, DMSO) at 25°C, filter undissolved material, and evaporate the solvent to calculate solubility (g/100 mL).

- Comparative Insights : Cobalt iodate dihydrate shows lower water solubility than nitrate or chloride analogs, suggesting formate ligands may similarly reduce solubility .

Advanced Research Questions

Q. How does cobalt(2+), diformate, dihydrate function as a precursor in heterogeneous catalysis?

- Methodology :

- Catalyst Preparation : Calcinate the compound at 300°C to produce cobalt oxide nanoparticles. Use temperature-programmed reduction (TPR) with H₂ to assess reducibility and active surface sites.

- Performance Testing : Evaluate catalytic activity in Fischer-Tropsch synthesis or CO oxidation, comparing with cobalt nitrate-derived catalysts .

Q. What advanced techniques resolve contradictions in decomposition temperature data?

- Methodology :

- Multi-Method Validation : Combine TGA, in-situ XRD, and mass spectrometry to identify intermediate phases (e.g., anhydrous formate → CoO). Discrepancies may arise from heating rates or atmospheric O₂ levels .

- Kinetic Analysis : Apply the Kissinger method to DSC data to calculate activation energy for dehydration steps.

Q. How can researchers ensure FAIR compliance for experimental data on this compound?

- Methodology :

- Metadata Standards : Document synthesis conditions (pH, temperature), characterization protocols (instrument settings), and raw data formats. Use platforms like Zenodo for open-access repositories.

- Interoperability : Adopt IUPAC nomenclature and machine-readable formats (e.g., CIF files for crystallography) .

Q. What computational models predict the electronic structure of cobalt(2+), diformate, dihydrate?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP functional. Compare calculated IR spectra with experimental data to validate ligand-field effects.

- Magnetic Properties : Simulate spin states (e.g., high-spin Co²⁺) using CASSCF for correlation with SQUID magnetometry results .

Q. How does the compound’s stability under varying humidity conditions impact long-term storage?

- Methodology :

- Hygroscopicity Tests : Store samples at 25°C with controlled RH (0–90%). Monitor mass changes weekly and use PXRD to detect phase transitions (e.g., dihydrate ↔ higher hydrates).

- Comparative Study : Cobalt chloride dihydrate is highly hygroscopic, while oxalate analogs are more stable, suggesting formate may exhibit intermediate behavior .

Q. What role does cobalt(2+), diformate, dihydrate play in photoactive coordination polymers?

- Methodology :

- Photoluminescence Studies : Excite UV-vis light (250–400 nm) and measure emission spectra. Compare with cobalt citrate dihydrate, which shows ligand-to-metal charge transfer (LMCT) bands .

- Crystal Engineering : Co-crystallize with dicarboxylate ligands to enhance framework porosity for gas adsorption applications.

Properties

Molecular Formula |

C2H4CoO4 |

|---|---|

Molecular Weight |

150.98 g/mol |

IUPAC Name |

cobalt;formic acid |

InChI |

InChI=1S/2CH2O2.Co/c2*2-1-3;/h2*1H,(H,2,3); |

InChI Key |

XBPFEDGVFWJOTO-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)O.C(=O)O.[Co] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.